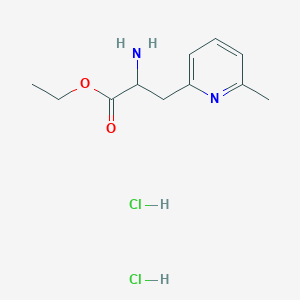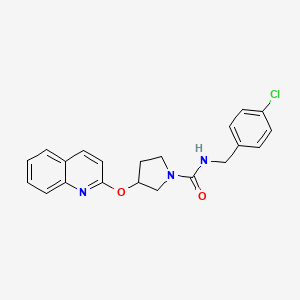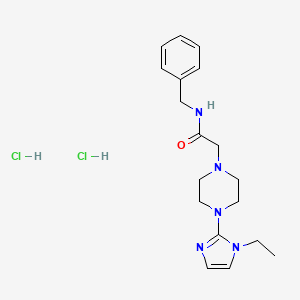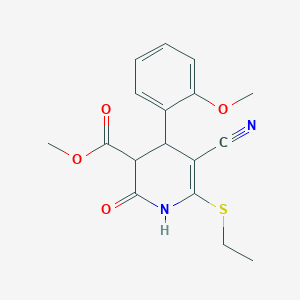![molecular formula C19H14N8O2 B2527931 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034348-81-5](/img/structure/B2527931.png)
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoxaline derivatives and their analogs has been a subject of interest due to their potential antitumor and antimicrobial activities. In the first paper, a new series of quinoline and quinoxaline analogs, including [1,2,4]triazolo[4,3-a]pyridin-3-yl derivatives, were synthesized and characterized using various analytical and spectrometrical methods such as IR, 1H NMR, 13C NMR, and MS. The compounds were evaluated for their antitumor activity, with compounds 4b and 10f showing significant broad-spectrum antitumor activity against a variety of tumor cell lines in the NCI 60 cell lines panel assay .
The second paper describes the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, specifically urea derivatives, which were obtained by reacting 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine with various carboxylic acids in the presence of diphenyl phosphoryl azide (DPPA). These compounds were also characterized by elemental and spectral data and screened for anticancer activity. Some of the synthesized compounds, such as 12a and 12b, exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in these studies is characterized by the presence of the [1,2,4]triazolo[4,3-a]quinoline core, which is a common feature in molecules with potential anticancer properties. The variations in substituents on this core structure, as seen in the different series of compounds synthesized, are likely to influence the biological activity and specificity of these molecules. The detailed structural characterization using NMR and MS techniques provides insights into the molecular conformations and potential reactive sites of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of urea derivatives through the reaction of amines with carboxylic acids in the presence of activating agents like DPPA. This step is crucial for the formation of the final triazoloquinoline derivatives with potential anticancer activity. The reactions are designed to introduce various functional groups that can enhance the biological activity or solubility of the compounds .
Physical and Chemical Properties Analysis
While the papers provided do not give extensive details on the physical and chemical properties of the synthesized compounds, such properties are generally inferred from the molecular structure and the presence of specific functional groups. For instance, the solubility, melting points, and stability of these compounds can be affected by the presence of substituents like methyl, cyano, or ethoxycarbonylmethyl groups. The antimicrobial activity testing also provides some insight into the chemical properties, as compounds with certain substituents exhibit promising activity against specific strains of fungi and bacteria .
Scientific Research Applications
Anticancer and Immunotherapeutic Applications
A study described the synthesis and evaluation of a series of compounds, including one that significantly inhibited ALK5 (a type I receptor kinase of TGF-β), with high selectivity and oral bioavailability. This compound, identified as EW-7197, demonstrated potential as a cancer immunotherapeutic and antifibrotic agent. Such compounds are crucial in the development of targeted cancer therapies and in managing fibrosis, indicating the potential of structurally similar compounds in cancer research and treatment (Jin et al., 2014).
Antimicrobial Activity
Research on quinoline derivatives containing an azole nucleus highlighted their antimicrobial activity against a variety of microorganisms. The study synthesized quinoline-2-carbohydrazide derivatives, which upon further chemical reactions yielded compounds with good to moderate antimicrobial activity. This suggests potential applications of similar compounds in developing new antimicrobial agents to combat resistant strains of bacteria and other pathogens (Özyanik et al., 2012).
Antiprotozoal and Antifungal Applications
Another study focused on the synthesis and biological evaluation of analogues of a compound as novel selective AMPA receptor antagonists. The research found that certain derivatives were the most potent and selective AMPA receptor antagonists to date. Such findings have implications for the development of treatments for neurological disorders and conditions associated with AMPA receptor activity (Catarzi et al., 2004).
Mechanism of Action
Target of action
They have been used in the discovery of novel antibacterial agents .
Biochemical pathways
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability .
Result of action
Some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Action environment
The stability of 1,2,4-oxadiazole derivatives can be influenced by the presence of electron-withdrawing and donating substituents in the oxadiazole ring .
Future Directions
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This compound, with its complex structure and potential biological activity, could be a valuable target for future synthetic efforts.
properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N8O2/c1-11-22-19(29-26-11)12-6-7-27-16(8-12)24-25-17(27)10-21-18(28)15-9-20-13-4-2-3-5-14(13)23-15/h2-9H,10H2,1H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBJTHNWNGKZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2527848.png)
![1-(2-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2527851.png)


![2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole](/img/structure/B2527854.png)
![7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2527856.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2527859.png)
![(2,4-dimethylphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2527862.png)



![5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2527869.png)
